3-(Isoquinolin-7-yl)benzoic acid
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Overview
Description
3-Isoquinolin-7-ylbenzoic acid is a heterocyclic aromatic organic compound that features a benzoic acid moiety attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoquinoline derivatives is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . Another method involves the use of palladium-catalyzed coupling reactions, such as the coupling of o-iodobenzaldehyde with terminal alkynes followed by cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to ensure high yields and efficiency. For example, the use of rhodium(III)-catalyzed C-H bond activation and cyclization with internal alkynes has been shown to be an effective one-pot synthesis method . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolin-7-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds.
Scientific Research Applications
3-Isoquinolin-7-ylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoquinoline derivatives have been studied for their potential as enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-isoquinolin-7-ylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The isoquinoline ring can interact with various biological pathways, influencing processes like cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, quinoline also features a benzene ring fused to a pyridine ring.
Benzoic Acid: A simple aromatic carboxylic acid, benzoic acid is structurally similar to the benzoic acid moiety in 3-isoquinolin-7-ylbenzoic acid.
Uniqueness
3-Isoquinolin-7-ylbenzoic acid is unique due to the combination of the isoquinoline ring and the benzoic acid group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11NO2 |
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Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-isoquinolin-7-ylbenzoic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-3-1-2-12(8-14)13-5-4-11-6-7-17-10-15(11)9-13/h1-10H,(H,18,19) |
InChI Key |
KDHRYEIADABBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C=CN=C3 |
Origin of Product |
United States |
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